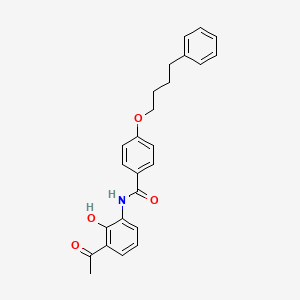

N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide

Description

Properties

IUPAC Name |

N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO4/c1-18(27)22-11-7-12-23(24(22)28)26-25(29)20-13-15-21(16-14-20)30-17-6-5-10-19-8-3-2-4-9-19/h2-4,7-9,11-16,28H,5-6,10,17H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUBQTVFDLDHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCCCCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50275660 | |

| Record name | N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136450-06-1 | |

| Record name | N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136450-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-(4-Phenylbutoxy)benzoyl)amino-2-hydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136450061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-(4-PHENYLBUTOXY)BENZOYL)AMINO-2-HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66NXWRAG2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Definitive Guide to the Structural Elucidation of N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide

A Technical Whitepaper for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide, a key intermediate in the synthesis of the leukotriene receptor antagonist, Pranlukast. The structural integrity of this intermediate is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This document outlines a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section delves into the theoretical underpinnings of the technique, presents detailed experimental protocols, and offers expert insights into data interpretation, culminating in an unambiguous confirmation of the molecular structure. This guide is intended to be an authoritative resource for researchers, analytical scientists, and professionals in the field of drug development and quality control.

Introduction: The Significance of a Key Intermediate

This compound (molecular formula: C₂₅H₂₅NO₄, molecular weight: 403.47 g/mol , CAS: 136450-06-1) is a crucial building block in the multi-step synthesis of Pranlukast, a medication used in the management of bronchial asthma.[1][2] The precise molecular architecture of this intermediate dictates the stereochemistry and purity of the final drug product. Therefore, its unequivocal structural verification is a critical checkpoint in the pharmaceutical manufacturing process. This guide provides a systematic and scientifically rigorous approach to its complete structural characterization.

Chemical Structure and Nomenclature:

-

Systematic Name: this compound

-

Other Names: 3'-Acetyl-2'-hydroxy-4-(4-phenylbutoxy)benzanilide, 3-[4-(4-Phenylbutoxy)benzoylamino]-2-hydroxyacetophenone[3]

Foundational Analysis: Synthesis and Preliminary Characterization

A robust understanding of a molecule's origins provides context for its structural analysis. The synthesis of this compound is a critical first step, and the characterization of the resulting product begins with fundamental techniques.

Synthesis Protocol

The synthesis of the title compound is typically achieved through the condensation of two key fragments: 4-(4-phenylbutoxy)benzoic acid and 3-amino-2-hydroxyacetophenone.[2] A representative laboratory-scale procedure is outlined below.

Experimental Protocol: Synthesis of this compound [1]

-

Activation of the Carboxylic Acid: To a solution of 4-(4-phenylbutoxy)benzoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., toluene), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Formation of the Acyl Chloride: Add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise to the solution at room temperature. The reaction mixture is then heated to 60-75°C for approximately 30 minutes to drive the formation of the acyl chloride. The reaction progress can be monitored by the cessation of gas evolution.

-

Amide Coupling: In a separate reaction vessel, dissolve 3-amino-2-hydroxyacetophenone (1 equivalent) in a suitable solvent. Cool the previously prepared acyl chloride solution to room temperature and add it dropwise to the solution of the aminophenol.

-

Reaction and Work-up: The reaction is stirred at room temperature for several hours. Upon completion (monitored by Thin Layer Chromatography), the reaction mixture is neutralized with a dilute base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure this compound.

Physicochemical Properties

Initial characterization provides a baseline for sample identity and purity.

| Property | Observed Value |

| Appearance | White to off-white crystalline solid or powder |

| Melting Point | Approximately 160-165 °C[4] |

| Solubility | Soluble in organic solvents such as alcohols and chlorinated solvents; sparingly soluble in water.[4] |

| Molecular Formula | C₂₅H₂₅NO₄ |

| Molecular Weight | 403.47 g/mol |

Core Structural Elucidation: A Spectroscopic Triad

The definitive structure of this compound is established through the synergistic application of NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom. For a molecule of this complexity, a suite of 1D and 2D NMR experiments is essential.

Workflow for NMR Spectroscopic Analysis

Caption: Workflow for NMR spectroscopic analysis.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

1D Spectra Acquisition: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.

-

2D Spectra Acquisition: Perform a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Predicted ¹H NMR Spectral Data (in CDCl₃, δ ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 12.5 | s | 1H | Phenolic -OH |

| ~8.5 - 9.0 | s | 1H | Amide -NH |

| ~7.8 - 8.0 | d | 2H | Aromatic protons ortho to the carbonyl |

| ~7.1 - 7.5 | m | 8H | Aromatic protons of both phenyl rings |

| ~6.9 - 7.1 | d | 2H | Aromatic protons ortho to the butoxy group |

| ~4.0 | t | 2H | -O-CH₂- |

| ~2.7 | t | 2H | Phenyl-CH₂- |

| ~2.6 | s | 3H | Acetyl -CH₃ |

| ~1.8 - 2.0 | m | 4H | -CH₂-CH₂- in butoxy chain |

Predicted ¹³C NMR Spectral Data (in CDCl₃, δ ppm):

| Chemical Shift (ppm) | Assignment |

| ~200 - 205 | Acetyl carbonyl carbon (C=O) |

| ~165 - 170 | Amide carbonyl carbon (C=O) |

| ~160 - 165 | Aromatic carbon attached to -OH |

| ~115 - 160 | Aromatic carbons |

| ~65 - 70 | -O-CH₂- carbon |

| ~30 - 35 | Phenyl-CH₂- carbon |

| ~25 - 30 | Acetyl -CH₃ and butoxy -CH₂- carbons |

Interpretation and Causality:

-

The downfield shifts of the phenolic -OH and amide -NH protons are indicative of their involvement in hydrogen bonding and their acidic nature.

-

The distinct signals for the aromatic protons can be assigned using their multiplicities and coupling constants, further confirmed by COSY correlations.

-

HSQC will unequivocally link each proton to its directly attached carbon atom.

-

HMBC is the key to assembling the molecular fragments. For instance, correlations from the acetyl -CH₃ protons to the acetyl carbonyl carbon and adjacent aromatic carbons will confirm the placement of the acetyl group. Similarly, correlations from the -O-CH₂- protons to the aromatic carbons of the benzamide ring will verify the ether linkage.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.

Workflow for Mass Spectrometric Analysis

Caption: Workflow for mass spectrometric analysis.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, equipped with an electrospray ionization (ESI) source.

-

MS¹ Analysis: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

-

MS² Analysis: Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Predicted Mass Spectrometry Data:

| m/z | Ion | Description |

| 404.1856 | [C₂₅H₂₆NO₄]⁺ | Protonated molecular ion [M+H]⁺ (Calculated exact mass: 403.1784) |

| 252.1383 | [C₁₇H₁₈O₂]⁺ | Fragment resulting from cleavage of the amide bond (loss of C₈H₈NO₂) |

| 151.0757 | [C₈H₉NO₂]⁺ | Fragment corresponding to the protonated 3-amino-2-hydroxyacetophenone moiety |

| 121.0284 | [C₇H₅O₂]⁺ | Benzoyl cation fragment |

| 91.0543 | [C₇H₇]⁺ | Tropylium ion, a common fragment from the phenylbutoxy moiety |

Interpretation and Causality:

-

The observation of the protonated molecular ion at m/z 404.1856 confirms the molecular formula C₂₅H₂₅NO₄.

-

The fragmentation pattern is consistent with the proposed structure. The cleavage of the amide bond is a characteristic fragmentation pathway for benzamides, leading to the formation of ions corresponding to the two constituent parts of the molecule.

-

The presence of the tropylium ion at m/z 91 is a strong indicator of the phenylbutoxy side chain.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted Infrared Spectroscopy Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H stretching (amide) |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 2850 - 3000 | Medium | Aliphatic C-H stretching |

| ~1680 - 1700 | Strong | C=O stretching (acetyl ketone) |

| ~1640 - 1660 | Strong | C=O stretching (amide I band) |

| ~1580 - 1620 | Medium | C=C stretching (aromatic) |

| ~1520 - 1550 | Medium | N-H bending (amide II band) |

| ~1200 - 1300 | Strong | C-O stretching (aryl ether) |

Interpretation and Causality:

-

The presence of two distinct strong carbonyl absorption bands confirms the existence of both a ketone and an amide functional group.

-

The N-H stretching and bending vibrations are characteristic of a secondary amide.

-

The combination of aromatic and aliphatic C-H stretching bands, along with the aryl ether C-O stretch, supports the overall structure of the molecule.

Integrated Structural Confirmation and Conclusion

The convergence of data from NMR, MS, and IR spectroscopy provides an unambiguous structural elucidation of this compound.

Logical Relationship of Structural Elucidation Data

Caption: Integrated approach to structural confirmation.

References

-

Zhang, Y., Song, H., Yu, Y., Liu, T., Xu, S., Du, M., & Wang, Y. (2012). Synthesis of pranlukast. Trade Science Inc.[Link]

-

New Drug Approvals. (2014). PRANLUKAST. [Link]

-

Veeprho. Pranlukast Impurities and Related Compound. [Link]

-

ResearchGate. FTIR spectrum of N,N'-1,4-phenylbis[3,5-Di(p-butoxybenzoyl) benzamide]7b. [Link]

-

ResearchGate. Synthesis of pranlukast | Request PDF. [Link]

-

Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]

-

PubMed. (2022). Isolation, Characterization, and Toxicity Study of Stress Degradation Products of Pranlukast Hydrate. [Link]

-

Pharmaffiliates. Pranlukast Hemihydrate-impurities. [Link]

-

Royal Society of Chemistry. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. [Link]

-

PubChem. This compound. [Link]

-

PubChemLite. This compound. [Link]

-

ChemBK. This compound. [Link]

-

ResearchGate. Synthesis and Characterization of 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4- methylphenyl)benzamide | Request PDF. [Link]

-

National Institutes of Health. (2024). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

-

ResearchGate. Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]

-

ResearchGate. Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). [Link]

-

National Institutes of Health. (2023). Fragment-based drug discovery campaigns guided by native mass spectrometry. [Link]

-

ChemRxiv. (2024). Efficient generation of open multi-stage fragmentation mass spectral libraries. [Link]

-

ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. [Link]

-

Diva-portal.org. (2023). In vitro metabolite identification of acetylbenzylfentanyl, benzoylbenzylfentanyl, 3‐fluoro‐methoxyacetylfentanyl, and 3‐p. [Link]

Sources

An In-depth Technical Guide to N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide, a key chemical intermediate with significant potential in pharmaceutical synthesis. This document delves into its chemical properties, synthesis, and potential applications, offering a valuable resource for researchers and developers in the field of medicinal chemistry.

Introduction: A Pivotal Intermediate in Pharmaceutical Synthesis

This compound, identified by the CAS number 136450-06-1, is a complex organic molecule that has garnered attention primarily as a crucial building block in the synthesis of advanced pharmaceutical compounds.[1][2][3] Its molecular structure, featuring a benzamide core with acetyl, hydroxyl, and phenylbutoxy functional groups, makes it a versatile precursor for the creation of intricate molecular architectures.[4] This guide will explore the known applications of this compound, with a particular focus on its role in the synthesis of the anti-asthmatic drug, Pranlukast.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring the quality and purity of the final product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 136450-06-1 | [5] |

| Molecular Formula | C25H25NO4 | [5][6] |

| Molecular Weight | 403.47 g/mol | [6] |

| Appearance | White to off-white solid/powder | [6] |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | [] |

While detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this specific intermediate is limited, characterization would typically involve these standard analytical techniques to confirm its identity and purity post-synthesis. Researchers synthesizing this compound should perform a full suite of analytical tests to establish a reference standard.

Synthesis and Manufacturing

The primary documented application of this compound is as a key intermediate in the synthesis of Pranlukast.[1][8] The synthesis involves the amidation of 3-amino-2-hydroxyacetophenone with 4-(4-phenylbutoxy)benzoic acid.

Synthetic Workflow

The overall synthetic route to this compound as a precursor to Pranlukast can be visualized as a multi-step process.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis for this compound, adapted from literature describing the synthesis of Pranlukast intermediates.

Materials:

-

3-Amino-2-hydroxyacetophenone

-

4-(4-Phenylbutoxy)benzoic acid

-

Thionyl chloride (SOCl₂) or other suitable activating agent

-

Pyridine or other suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable anhydrous solvent

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-phenylbutoxy)benzoic acid in an anhydrous solvent such as dichloromethane. Add a suitable activating agent, for example, thionyl chloride, dropwise at room temperature. Stir the reaction mixture for a designated period (typically 1-2 hours) to form the corresponding acyl chloride. The completion of this step can be monitored by techniques such as TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

-

Amidation Reaction: In a separate flask, dissolve 3-amino-2-hydroxyacetophenone in an anhydrous solvent like dichloromethane, and add a base such as pyridine. Cool the solution in an ice bath.

-

Coupling: Slowly add the freshly prepared 4-(4-phenylbutoxy)benzoyl chloride solution to the cooled solution of 3-amino-2-hydroxyacetophenone.

-

Reaction Monitoring and Work-up: Allow the reaction to proceed, monitoring its progress by TLC. Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Potential Therapeutic Applications: A Landscape of Possibilities

While the primary established role of this compound is as a synthetic intermediate, its core N-phenylbenzamide structure is a common scaffold in a variety of biologically active molecules. This suggests that the compound itself, or its close derivatives, could possess intrinsic pharmacological properties.

Anticancer Potential

N-phenylbenzamide derivatives have been investigated as potential anticancer agents.[9][10][11][12] The proposed mechanisms of action for some of these derivatives include the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some benzamide derivatives have been shown to act as inhibitors of tubulin polymerization or as antagonists of growth factor receptors.[13]

Caption: Potential mechanism of action for N-phenylbenzamide derivatives as Grb7 inhibitors.

Antimicrobial and Antiviral Activities

The benzamide scaffold is also present in molecules with demonstrated antimicrobial and antiviral properties. Further research could explore the potential of this compound and its analogues as leads for the development of new anti-infective agents.

Future Directions and Conclusion

This compound is a valuable chemical intermediate with a confirmed role in the synthesis of the important anti-asthma medication, Pranlukast. Its synthesis is well-documented, providing a clear pathway for its production.

While the direct biological activities of this compound have not been extensively studied, its structural similarity to a wide range of pharmacologically active N-phenylbenzamide derivatives suggests that it could be a starting point for new drug discovery efforts. Future research could focus on:

-

Screening for Biological Activity: Evaluating the compound in a battery of in vitro assays to identify any potential anticancer, antimicrobial, or antiviral properties.

-

Analogue Synthesis: Using this compound as a scaffold to create a library of related compounds for structure-activity relationship (SAR) studies.

-

Computational Modeling: Employing in silico methods to predict potential biological targets and guide the design of new derivatives.

References

-

Pranlukast Intermediates In Drug Development. (2025, September 7). Retrieved from [Link]

-

Supporting Information. Retrieved from [Link]

-

New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022, January 19). Frontiers in Chemistry. Retrieved from [Link]

-

Respiratory class-Pranlukast Intermediates. Tiantai Yisheng Biochemical Technology Co., Ltd. Retrieved from [Link]

-

Anticancer agents with imidazole and N-phenylbenzamide derivatives. ResearchGate. Retrieved from [Link]

-

Hydrate Intermediate Levels To Prevent Fatigue. (2025, September 9). Retrieved from [Link]

-

The discovery of phenylbenzamide derivatives as Grb7-based antitumor agents. (2012). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. ResearchGate. (2022, January 19). Retrieved from [Link]

-

This compound. ChemBK. Retrieved from [Link]

-

This compound. PubChem. Retrieved from [Link]

-

This compound. PubChemLite. Retrieved from [Link]

-

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021, April 15). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]

-

The Role of this compound in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Benzamide,N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy). PharmaCompass. Retrieved from [Link]

-

N-(4-Acetylphenyl)benzamide. PubChem. Retrieved from [Link]

-

Acetamide, N-(2-methoxyphenyl)-. NIST WebBook. Retrieved from [Link]

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. nbinno.com [nbinno.com]

- 3. China Respiratory class-Pranlukast Intermediates Factory, Respiratory class-Pranlukast Intermediates Supplier [yisunbio.com]

- 4. Benzamide [webbook.nist.gov]

- 5. This compound | C25H25NO4 | CID 60836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The discovery of phenylbenzamide derivatives as Grb7-based antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide: Structure, Synthesis, and Potential Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide is a synthetic organic compound that has garnered interest within the scientific community, primarily as a key intermediate in the synthesis of more complex pharmaceutical agents. While extensive biological data on this specific molecule remains limited in publicly accessible literature, its chemical architecture, particularly the presence of a benzamide moiety, suggests a potential for bioactivity, most notably as a modulator of epigenetic enzymes such as histone deacetylases (HDACs). This guide aims to provide a comprehensive overview of the known properties of this compound, including its various synonyms and identifiers, and to explore its theoretical potential as a pharmacologically active agent based on established principles of medicinal chemistry and the known activities of structurally related molecules.

Chemical Identity and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is paramount for rigorous scientific investigation. This compound is known by several synonyms and chemical identifiers, which are crucial for conducting thorough literature and database searches.

Synonyms and Identifiers

The most commonly used names and identifiers for this compound are summarized in the table below for easy reference.

| Identifier Type | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 136450-06-1 | [2], [3] |

| Molecular Formula | C25H25NO4 | [1], [2] |

| Synonyms | 3'-Acetyl-2'-hydroxy-4-(4-phenylbutoxy)benzanilide, 3-[4-(4-Phenylbutoxy)benzoylamino]-2-hydroxyacetophenone, PBDHA | [3], [2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for understanding its solubility, stability, and potential for formulation into delivery systems.

| Property | Value | Source |

| Molecular Weight | 403.47 g/mol | [3] |

| Appearance | White crystals or powder | [2] |

| Melting Point | Approximately 160-165°C | [2] |

| Solubility | Soluble in organic solvents (e.g., alcohols, chlorinated solvents); relatively insoluble in water. | [2] |

| Predicted LogP | 6.62 | [3] |

Synthesis and Chemical Reactivity

This compound is primarily known as a synthetic intermediate.[2][4] Its preparation is a multi-step process that is crucial for the synthesis of the anti-asthmatic drug, Pranlukast.[5] A plausible synthetic route, as described in chemical literature, involves several key transformations.[2]

Caption: Generalized synthetic workflow for this compound.

A general synthetic approach involves the protection of the benzamide, followed by an alkylation reaction, a nucleophilic substitution, and a final deprotection step to yield the target molecule.[2]

Potential Pharmacological Activity: A Focus on Histone Deacetylase (HDAC) Inhibition

The Benzamide Moiety as a Zinc-Binding Group

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression. Many known HDAC inhibitors feature a pharmacophore model consisting of a zinc-binding group (ZBG), a linker, and a cap group. The benzamide moiety is a well-established ZBG that can coordinate with the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity.

Caption: Conceptual diagram of HDAC inhibition by a benzamide-containing compound.

Potential as an Anticancer Agent

Given that HDACs are often dysregulated in cancer, their inhibitors have emerged as a promising class of anticancer drugs. By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. Therefore, it is plausible that this compound, as a putative HDAC inhibitor, could exhibit anticancer properties. Further research is warranted to investigate this potential.

Methodologies for Evaluating Biological Activity

To ascertain the pharmacological profile of this compound, a series of in vitro and cell-based assays would be necessary. The following protocols are standard methodologies for evaluating potential HDAC inhibitors and their downstream effects.

In Vitro HDAC Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HDAC isoforms.

Protocol: Fluorometric HDAC Inhibition Assay

-

Reagents and Materials:

-

Purified recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution (e.g., Trichostatin A with a trypsin-based developer).

-

This compound (test compound).

-

Known HDAC inhibitor as a positive control (e.g., SAHA, Trichostatin A).

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in assay buffer.

-

Add the HDAC enzyme to each well of the microplate.

-

Add the diluted test compound or control to the respective wells.

-

Incubate for a predefined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate for a further period (e.g., 60 minutes) at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for 15 minutes at room temperature.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition and determine the IC50 value for the test compound against each HDAC isoform.

-

Cell-Based Assays for Anticancer Activity

To evaluate the potential of this compound to inhibit cancer cell growth and induce apoptosis, various cell-based assays can be employed.

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Lines: A panel of human cancer cell lines (e.g., breast, colon, lung, leukemia).

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

-

Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Procedure:

-

Treat cancer cells with the test compound at its GI50 concentration for 24-48 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive).

-

Future Directions and Conclusion

This compound represents a molecule of interest due to its structural features that are common to a class of pharmacologically active compounds. While its primary documented use is as a synthetic intermediate, the presence of the benzamide moiety warrants a thorough investigation into its potential as an HDAC inhibitor and, consequently, as an anticancer agent.

The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of its biological activities. Future research should focus on:

-

Synthesis and Purification: Ensuring a high-purity sample of the compound for biological testing.

-

In Vitro Profiling: Comprehensive screening against a panel of HDAC isoforms to determine its potency and selectivity.

-

Cell-Based Efficacy: Evaluation of its antiproliferative and pro-apoptotic effects in a diverse range of cancer cell lines.

-

Mechanism of Action Studies: Investigating its effects on histone acetylation, gene expression, and cell signaling pathways in cancer cells.

References

A comprehensive list of references will be compiled upon the completion of experimental studies and the publication of peer-reviewed data. The information presented in this guide is based on publicly available chemical database entries and established principles of medicinal chemistry.

Sources

An In-Depth Technical Guide to N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide, a complex benzamide derivative, holds a significant position in the landscape of pharmaceutical manufacturing. Its primary importance lies in its role as a key intermediate in the synthesis of Pranlukast, a potent and selective cysteinyl leukotriene receptor antagonist used in the treatment of bronchial asthma and allergic rhinitis.[1][2][] This guide provides a comprehensive technical overview of this compound, including its IUPAC nomenclature, physicochemical properties, detailed synthesis protocols for the compound and its precursors, and its pivotal role in the construction of the final active pharmaceutical ingredient (API).

Compound Profile

IUPAC Name: this compound[4]

Synonyms: 3'-[4-(4-Phenylbutoxy)benzoylamino]-2'-hydroxyacetophenone, 3-[4-(4-Phenylbutoxy)benzoylamino]-2-hydroxyacetophenone[4]

CAS Number: 136450-06-1[5]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C25H25NO4 | [4] |

| Molecular Weight | 403.5 g/mol | [4] |

| Appearance | White to off-white powder or crystal | [] |

| Melting Point | Approximately 160-165°C | [] |

| Solubility | Soluble in organic solvents such as alcohols and chlorinated solvents; relatively insoluble in water. | [] |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that involves the preparation of two key precursors, followed by their condensation to form the final product. The overall synthetic strategy is a convergent one, allowing for the efficient construction of this intricate molecule.

Overall Synthetic Workflow

The synthesis can be logically divided into three main stages:

-

Synthesis of the carboxylic acid precursor: 4-(4-phenylbutoxy)benzoic acid.

-

Synthesis of the amine precursor: 3-amino-2-hydroxyacetophenone.

-

Amide coupling of the two precursors to yield the target compound.

Caption: Figure 1. Convergent synthetic strategy.

Part 1: Synthesis of 4-(4-phenylbutoxy)benzoic acid

This precursor provides the benzoyl moiety of the final molecule. A common synthetic route starts from tetrahydrofuran (THF).[6]

Experimental Protocol:

-

Ring-opening and Friedel-Crafts Alkylation of THF: Anhydrous aluminum chloride is added to benzene at a controlled temperature below 20°C. 4-chlorobutanol (derived from the ring-opening of THF with HCl) is then added dropwise. The reaction mixture is stirred for several hours and then worked up by pouring into ice water containing hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to yield 4-phenyl-1-butanol.[6][7]

-

Bromination of 4-phenyl-1-butanol: The alcohol is converted to the corresponding bromide, 1-bromo-4-phenylbutane, using a suitable brominating agent such as hydrobromic acid or phosphorus tribromide.

-

Etherification: 1-bromo-4-phenylbutane is reacted with methyl p-hydroxybenzoate in the presence of a base like potassium carbonate in a solvent such as DMF and toluene. The mixture is heated to reflux for several hours.[8]

-

Hydrolysis: The resulting methyl 4-(4-phenylbutoxy)benzoate is then hydrolyzed to the carboxylic acid by heating with an aqueous base, such as sodium hydroxide, followed by acidification with a strong acid like hydrochloric acid to precipitate the desired 4-(4-phenylbutoxy)benzoic acid.[2][6]

Part 2: Synthesis of 3-amino-2-hydroxyacetophenone

This precursor forms the N-phenyl portion of the final amide.

Experimental Protocol:

-

Nitration: 2-hydroxyacetophenone is nitrated to 2-hydroxy-3-nitroacetophenone.

-

Reduction: The nitro group of 2-hydroxy-3-nitroacetophenone is reduced to an amine. A solution of the nitro compound in ethanol is hydrogenated at 25°C and 50 p.s.i. for approximately 2.5 hours using a platinum on charcoal catalyst.[9]

-

Purification: After filtration of the catalyst, the filtrate is evaporated, and the resulting solid is purified by column chromatography on silica gel using diethyl ether as the eluent to yield 3-amino-2-hydroxyacetophenone as a bright yellow solid.[9] A multi-enzyme biosynthetic route has also been developed for this intermediate.[10]

Part 3: Amide Coupling to form this compound

This final step involves the formation of the amide bond between the two precursors.

Experimental Protocol:

-

Activation of the Carboxylic Acid: 4-(4-phenylbutoxy)benzoic acid is converted to its more reactive acid chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride or oxalyl chloride in a suitable solvent like toluene or dichloromethane, often with a catalytic amount of DMF.[6]

-

Condensation: The freshly prepared acid chloride is then added dropwise to a solution of 3-amino-2-hydroxyacetophenone in a solvent such as toluene, in the presence of a base like pyridine or triethylamine to neutralize the HCl generated during the reaction. The reaction is stirred for several hours.[6]

-

Work-up and Purification: The reaction mixture is cooled, and the product is isolated. This may involve washing with dilute acid and water, followed by separation of the organic layer, drying, and evaporation of the solvent. The crude product is then purified, typically by recrystallization, to yield this compound.[6]

Characterization

The structure of this compound can be confirmed by standard analytical techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides key information about the structure of the molecule.

¹H NMR (TMS, δppm): 1.83-1.86 (m, 2H, methylene), 2.67 (s, 3H, methyl), 2.71 (t, 2H, methylene), 4.04 (t, 2H, methylene), 6.954-6.976 (d, J=8.8Hz, 2H, phenyl), 7.21 (t, 3H, phenyl), 7.28 (t, 1H, phenyl), 7.48 (d, J=9.2Hz, 1H, phenyl), 7.87 (d, J=8.8Hz, 2H, phenyl), 8.58 (s, 1H, amide), 12.98 (s, 1H, hydroxy).[6]

Application in Drug Development: The Synthesis of Pranlukast

This compound is a crucial building block in the synthesis of Pranlukast.[6]

The Role in the Pranlukast Synthesis Pathway

Caption: Figure 2. Role in Pranlukast synthesis.

The synthesis proceeds by reacting this compound with 1H-tetrazol-5-ethyl formate in the presence of a strong base like potassium tert-butoxide in DMF. This is followed by an acid-catalyzed cyclization to form the chromone ring system of Pranlukast.[6]

Conclusion

This compound is a molecule of significant interest to the pharmaceutical industry due to its indispensable role as an intermediate in the synthesis of Pranlukast. A thorough understanding of its synthesis, characterization, and the underlying chemical principles is essential for researchers and professionals involved in drug development and manufacturing. The convergent synthetic approach allows for the efficient and scalable production of this key intermediate, ultimately contributing to the availability of an important therapeutic agent for respiratory diseases.

References

-

Tang, H., Zhu, H., Zhong, J., Wang, M., Xue, Y., & Zheng, Y. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. Chembiochem : a European journal of chemical biology, e202300165. Advance online publication. [Link]

-

ChemistryViews. (2023, May 28). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. [Link]

- Synthesis of pranlukast. (2013). BioTechnology: An Indian Journal, 8(7).

-

PrepChem. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 4-(4-phenylbutoxy) benzoic acid. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-(4-phenyl-1-butoxy)benzoic acid. [Link]

- Google Patents. (n.d.). Method for synthesizing 4-(4-phenylbutoxy) benzoic acid.

-

PubChem. (n.d.). Pranlukast. Retrieved from [Link]

-

Yamaguchi, S., et al. (1992). A novel leukotriene antagonist, ONO-1078, inhibits and reverses human bronchial contraction induced by leukotrienes C4 and D4 and antigen in vitro. American Review of Respiratory Disease, 146(4), 923–929. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. [Link]

Sources

- 1. adooq.com [adooq.com]

- 2. A novel leukotriene antagonist, ONO-1078, inhibits and reverses human bronchial contraction induced by leukotrienes C4 and D4 and antigen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ONO 1078 | CAS 103177-37-3 | Pranlukast | ONO1078 | Tocris Bioscience [tocris.com]

- 6. tsijournals.com [tsijournals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CN101450943B - Method for synthesizing drug pranlukast from tetrahydrofuran path - Google Patents [patents.google.com]

- 9. atsjournals.org [atsjournals.org]

- 10. CN106588897A - New preparation method of Pranlukast - Google Patents [patents.google.com]

"N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide" physical and chemical properties

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide (CAS No. 136450-06-1). This compound is a key intermediate in the synthesis of Pranlukast, a potent and selective cysteinyl leukotriene receptor-1 antagonist used in the treatment of bronchial asthma and allergic rhinitis.[1][2] A thorough understanding of the physicochemical characteristics of this intermediate is paramount for process optimization, quality control, and the development of robust and scalable synthetic routes. This document collates available data on its structural, physical, and chemical properties, and outlines standard experimental protocols for its characterization. It is intended for researchers, scientists, and professionals in the fields of drug development and medicinal chemistry.

Introduction and Chemical Identity

This compound is a complex organic molecule featuring multiple functional groups that contribute to its chemical reactivity and physical properties.[3] Its structure comprises a benzamide core linking a substituted hydroxyphenyl ring with a phenylbutoxy-substituted benzene ring. The presence of an acetyl group, a phenolic hydroxyl group, an amide linkage, and an ether linkage makes it a versatile synthetic building block.[3] Its primary significance in the pharmaceutical industry lies in its role as a direct precursor to Pranlukast.[4][5] The conversion of this intermediate to the final active pharmaceutical ingredient (API) involves the formation of a tetrazole ring from the acetyl and amino functionalities on the hydroxyphenyl moiety.

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 136450-06-1 | [6] |

| Molecular Formula | C₂₅H₂₅NO₄ | [6] |

| Molecular Weight | 403.5 g/mol | [6] |

| InChI | InChI=1S/C25H25NO4/c1-18(27)22-11-7-12-23(24(22)28)26-25(29)20-13-15-21(16-14-20)30-17-6-5-10-19-8-3-2-4-9-19/h2-4,7-9,11-16,28H,5-6,10,17H2,1H3,(H,26,29) | [6] |

| InChIKey | NTUBQTVFDLDHRH-UHFFFAOYSA-N | [6] |

| SMILES | CC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCCCCC3=CC=CC=C3)O | [6] |

| Synonyms | 3'-Acetyl-2'-hydroxy-4-(4-phenylbutoxy)benzanilide, 3-[4-(4-Phenylbutoxy)benzoylamino]-2-hydroxyacetophenone | [6][7] |

digraph "N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; C7 [label="C"]; O1 [label="O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O2 [label="O"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; C19 [label="C"]; C20 [label="C"]; C21 [label="C"]; C22 [label="C"]; C23 [label="C"]; C24 [label="C"]; C25 [label="C"]; O3 [label="O"]; H1[label="H"]; C26 [label="C"]; O4 [label="O"]; C27 [label="C"]; H2[label="H3"];

// Phenylbutoxy group C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C14; C14 -- C15; C15 -- C16; C16 -- O2; O2 -- C17;

// Benzamide core C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C21; C21 -- C17; C20 -- C7; C7 -- O1; C7 -- N1; N1 -- H1; N1 -- C22;

// Hydroxyphenyl group C22 -- C23; C23 -- C24; C24 -- C25; C25 -- C26; C26 -- C22; C23 -- O3; O3 -- H_phenolic [style=invis]; C24 -- C27; C27 -- O4; C27 -- C_methyl [style=invis]; C_methyl -- H2;

// Double bonds C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; C18 -- C19 [style=double]; C20 -- C21 [style=double]; C23 -- C24 [style=double]; C25 -- C26 [style=double]; C7 -- O1 [style=double]; C27 -- O4 [style=double]; }

Caption: Chemical structure of this compound.

Physical Properties

The physical properties of a pharmaceutical intermediate are critical for its handling, purification, and formulation. While extensive experimental data for this compound is not widely published, a combination of information from chemical suppliers and predicted data provides a useful profile.

| Property | Value | Notes and Source |

| Appearance | White to off-white crystalline solid or powder | [5] |

| Melting Point | ~160-165 °C | This is a reported range and should be experimentally verified.[5] |

| Boiling Point (Predicted) | 528.0 ± 50.0 °C at 760 mmHg | Predicted value, experimental determination is not available.[5] |

| Density (Predicted) | 1.213 ± 0.06 g/cm³ | Predicted value.[5] |

| Solubility | Soluble in organic solvents (e.g., alcohols, chlorinated solvents); relatively insoluble in water. | [5] Quantitative data is not readily available. |

| XLogP3 (Predicted) | 5.3 | A measure of lipophilicity, indicating poor water solubility.[6] |

| pKa (Predicted) | 9.50 ± 0.40 | Predicted value, likely corresponding to the phenolic hydroxyl group.[8] |

Chemical Properties and Stability

The chemical properties of this compound are dictated by its functional groups. The amide linkage is susceptible to hydrolysis under strong acidic or basic conditions. The phenolic hydroxyl group imparts weakly acidic properties and can be a site for O-alkylation or acylation. The acetyl group is a key reactive site for the subsequent cyclization to form the tetrazole ring in the synthesis of Pranlukast.

Information regarding the formal stability testing of this intermediate is not publicly available. However, as a pharmaceutical intermediate, it is expected to be stable under standard storage conditions (sealed, dry, room temperature).[8] Stability studies are crucial to define appropriate storage and handling procedures and to establish a re-test period.

Spectroscopic and Analytical Data

Comprehensive, published spectroscopic data for this compound is limited. Characterization would typically involve a suite of analytical techniques to confirm its identity and purity.

-

¹H and ¹³C NMR Spectroscopy: Would be used to confirm the carbon-hydrogen framework. The aromatic protons would appear in the downfield region (typically 6.5-8.5 ppm in ¹H NMR), while the aliphatic protons of the phenylbutoxy chain would be found in the upfield region. The methyl protons of the acetyl group would likely appear as a singlet around 2.0-2.5 ppm. Aromatic carbons would resonate in the 110-160 ppm range in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the various functional groups: a broad O-H stretch for the hydroxyl group, an N-H stretch for the amide, and strong C=O stretches for the ketone and amide carbonyls.

-

Mass Spectrometry (MS): Would be used to confirm the molecular weight. The predicted monoisotopic mass is 403.17835828 Da.[6] High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Is the standard method for assessing the purity of such intermediates.[3]

Synthesis

This compound is synthesized via the condensation of two key fragments: 4-(4-phenylbutoxy)benzoic acid and 3-amino-2-hydroxyacetophenone.[4] This reaction is a standard amide bond formation.

Caption: General synthesis pathway for the target compound.

A general procedure involves activating the carboxylic acid of 4-(4-phenylbutoxy)benzoic acid, for example, by converting it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 3-amino-2-hydroxyacetophenone in the presence of a base to neutralize the HCl byproduct.[9][10] Alternative coupling reagents common in peptide synthesis, such as DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole), can also be employed.[11]

Biological Activity and Safety

Biological Context

The primary known biological relevance of this compound is as an intermediate in the synthesis of Pranlukast.[4] Pranlukast is a leukotriene receptor antagonist that inhibits the effects of cysteinyl leukotrienes in the airways, leading to reduced inflammation, bronchoconstriction, and mucus production.[1][2] There is limited public information on the intrinsic biological activity of the intermediate itself. One database lists it as a potential endocrine-disrupting compound, though this is based on computational predictions and not experimental evidence.[6]

Safety and Handling

According to available safety data, this compound is classified as hazardous to the aquatic environment with long-lasting effects (H413).[6] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.[5]

Experimental Protocols

The following are generalized, standard protocols for the characterization of a new or synthesized batch of this compound.

Protocol for Solubility Determination

A qualitative assessment of solubility can be performed by adding a small amount of the compound (e.g., 1-5 mg) to 1 mL of various solvents at room temperature and observing for dissolution with agitation. For quantitative analysis, a shake-flask method can be employed, where an excess of the solid is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method like HPLC.

Protocol for ¹H NMR Characterization

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure. Aromatic protons are expected in the δ 6.5-8.5 ppm region, the phenylbutoxy chain protons from δ 1.5-4.0 ppm, and the acetyl methyl protons as a singlet around δ 2.0-2.5 ppm.[12][13]

Protocol for FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.[14]

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[14]

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Interpretation: Identify characteristic peaks for O-H, N-H, C=O (amide and ketone), C-O (ether), and aromatic C-H and C=C bonds.

Sources

- 1. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. sciresliterature.org [sciresliterature.org]

- 3. 3'-Acetyl-2'-hydroxy-4-(4-phenylbutoxy)benzanilide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. This compound | C25H25NO4 | CID 60836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caming.com [caming.com]

- 8. chembk.com [chembk.com]

- 9. Page loading... [wap.guidechem.com]

- 10. CN101450943B - Method for synthesizing drug pranlukast from tetrahydrofuran path - Google Patents [patents.google.com]

- 11. tsijournals.com [tsijournals.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. drawellanalytical.com [drawellanalytical.com]

"N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide" mechanism of action

An In-depth Technical Guide to the Mechanism of Action of N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide (Compound 3), a Selective GPR120 Agonist

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of this compound, a potent and selective agonist for G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). We will delve into the molecular signaling cascades initiated by the activation of GPR120 by this compound, explore its cellular and physiological consequences, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GPR120 and its therapeutic potential.

Introduction: The Significance of GPR120 and its Selective Agonist

G-protein coupled receptor 120 (GPR120) has emerged as a critical regulator of a diverse array of physiological processes, including glucose homeostasis, inflammation, and adipogenesis. As a receptor for long-chain free fatty acids, particularly omega-3 fatty acids, GPR120 plays a pivotal role in sensing dietary fats and orchestrating appropriate metabolic and anti-inflammatory responses. The therapeutic potential of targeting GPR120 for conditions such as type 2 diabetes, obesity, and inflammatory disorders has spurred the development of selective synthetic agonists.

This compound, hereafter referred to as Compound 3, has been identified as a potent and selective agonist of GPR120. Its discovery and characterization have provided a valuable chemical tool to probe the intricate biology of GPR120 and to explore its promise as a therapeutic target. This guide will provide an in-depth examination of the mechanism of action of Compound 3, from its initial interaction with the receptor to its downstream cellular effects.

Biochemical and Cellular Characterization of Compound 3

The initial characterization of a novel compound involves a series of biochemical and cellular assays to determine its potency, selectivity, and functional effects.

Potency and Selectivity Profile

The potency of Compound 3 at the GPR120 receptor has been determined using in vitro assays that measure the downstream signaling events following receptor activation. A key second messenger molecule produced upon GPR120 activation is inositol monophosphate (IP1). The concentration of Compound 3 that elicits a half-maximal response (EC50) in an IP1 accumulation assay is a standard measure of its potency.

| Parameter | Value | Assay | Reference |

| EC50 (GPR120) | 19 nM | IP1 Accumulation | |

| EC50 (GPR40) | >10,000 nM | IP1 Accumulation |

This data clearly demonstrates the high potency and selectivity of Compound 3 for GPR120 over the closely related free fatty acid receptor, GPR40 (FFAR1).

Experimental Protocol: Inositol Monophosphate (IP1) Accumulation Assay

This protocol outlines the key steps for determining the potency of a test compound at GPR120 using a commercially available HTRF-based IP1 accumulation assay kit.

Materials:

-

HEK293 cells stably expressing human GPR120

-

Assay buffer (e.g., HBSS supplemented with 20 mM HEPES and 50 mM LiCl)

-

Test compound (Compound 3) and reference agonist (e.g., GW9508)

-

IP-One HTRF assay kit (containing IP1-d2 and anti-IP1 cryptate)

-

Microplate reader capable of HTRF detection

Procedure:

-

Cell Seeding: Seed HEK293-hGPR120 cells into a 384-well white plate at a density of 10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of Compound 3 in assay buffer.

-

Cell Stimulation: Remove the culture medium from the cells and add the diluted compound solutions. Incubate for 60 minutes at 37°C.

-

Lysis and Detection: Add the IP1-d2 conjugate followed by the anti-IP1 cryptate conjugate to each well. Incubate for 60 minutes at room temperature in the dark.

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm.

-

Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Elucidation of the GPR120 Signaling Pathway Activated by Compound 3

The binding of Compound 3 to GPR120 initiates a cascade of intracellular signaling events. Understanding this pathway is crucial to comprehending its mechanism of action.

G-Protein Coupling and Downstream Effectors

GPR120 primarily couples to the Gαq/11 subfamily of heterotrimeric G-proteins. Upon agonist binding, GPR120 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit. This leads to the dissociation of the Gαq-GTP and Gβγ subunits, which then activate their respective downstream effectors.

-

Gαq Activation: The activated Gαq subunit stimulates phospholipase Cβ (PLCβ).

-

PLCβ Activity: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: DAG and the elevated intracellular Ca2+ levels synergistically activate protein kinase C (PKC).

β-Arrestin Recruitment and Receptor Internalization

In addition to G-protein-mediated signaling, agonist-bound GPR120 can also recruit β-arrestin proteins. This interaction is critical for receptor desensitization and internalization, a process that attenuates signaling. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades.

Visualization of the GPR120 Signaling Cascade

Caption: GPR120 signaling pathway activated by Compound 3.

Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol describes how to measure the increase in intracellular calcium concentration following GPR120 activation by Compound 3.

Materials:

-

CHO-K1 cells stably expressing human GPR120

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Pluronic F-127

-

Test compound (Compound 3)

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

-

Cell Seeding: Plate CHO-K1-hGPR120 cells in a 96-well black-walled, clear-bottom plate and incubate overnight.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 60 minutes at 37°C.

-

Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.

-

Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 10-20 seconds.

-

Compound Injection and Measurement: Inject the desired concentration of Compound 3 into the wells and immediately begin measuring the fluorescence intensity every second for at least 60 seconds.

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response is typically used for concentration-response curve generation and EC50 determination.

Physiological Consequences of GPR120 Activation by Compound 3

The activation of GPR120 by Compound 3 has been shown to elicit a range of beneficial physiological effects, primarily related to its anti-inflammatory and metabolic actions.

Anti-Inflammatory Effects

GPR120 activation has been demonstrated to exert potent anti-inflammatory effects in various cell types, including macrophages and adipocytes. The proposed mechanism involves the β-arrestin-2-mediated inhibition of the TLR4/NF-κB inflammatory signaling pathway. By promoting the internalization of the GPR120/β-arrestin-2 complex, the interaction between TAB1 and TAK1 is disrupted, leading to the suppression of pro-inflammatory cytokine production.

Metabolic Regulation

In the context of metabolism, GPR120 activation by agonists like Compound 3 has been shown to:

-

Stimulate Glucagon-Like Peptide-1 (GLP-1) Secretion: In intestinal enteroendocrine L-cells, GPR120 activation promotes the secretion of GLP-1, an incretin hormone that enhances insulin secretion and improves glucose tolerance.

-

Enhance Insulin Sensitivity: GPR120 activation in adipocytes and macrophages can improve systemic insulin sensitivity.

-

Promote Adipogenesis: GPR120 signaling can promote the differentiation of pre-adipocytes into mature adipocytes.

Visualization of Experimental Workflow for Assessing Anti-Inflammatory Activity

Caption: Workflow for evaluating the anti-inflammatory effects of Compound 3.

Conclusion and Future Directions

This compound (Compound 3) is a powerful research tool for investigating the multifaceted roles of GPR120. Its high potency and selectivity enable precise interrogation of GPR120-mediated signaling pathways. The mechanism of action, centered on the activation of the Gαq/PLC/Ca2+ axis and β-arrestin recruitment, translates into significant anti-inflammatory and metabolic benefits in preclinical models.

Future research should focus on further elucidating the nuances of GPR120 signaling, including potential G-protein-independent pathways and the role of receptor dimerization. The development of GPR120 agonists with optimized pharmacokinetic and pharmacodynamic properties holds immense promise for the treatment of metabolic and inflammatory diseases.

References

-

Hara, T., Hirasawa, A., Sun, Q., Sadakane, K., Itsubo, C., Iga, T., Adachi, T., Koshimiza, T., & Tsujimoto, G. (2009). Novel small-molecule agonists for G protein-coupled receptor 120, a potent anti-diabetic receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 380(2), 229-234. [Link]

-

Hirasawa, A., Tsumaya, K., Awaji, T., Katsuma, S., Adachi, T., Yamada, M., Sugimoto, Y., Miyazaki, S., & Tsujimoto, G. (2005). Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120. Nature Medicine, 11(1), 90-94. [Link]

An In-depth Technical Guide to the Potential Biological Activity of N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide (CAS No. 136450-06-1) is a multifaceted organic compound, primarily recognized for its role as a high-purity chemical intermediate in advanced organic synthesis.[1] While its direct biological activities are not yet characterized in peer-reviewed literature, its molecular architecture, centered on a benzamide scaffold, places it within a class of compounds known for significant pharmacological effects. This guide provides a comprehensive overview of the compound's known properties and builds a scientifically-grounded framework for investigating its potential biological activity. Drawing on structure-activity relationships from analogous benzamide derivatives, we postulate that this compound is a candidate for investigation as an inhibitor of epigenetic-modifying enzymes, specifically Histone Deacetylases (HDACs) and Sirtuins (SIRTs). We present detailed, field-proven experimental protocols for researchers to systematically evaluate these potential activities, from initial enzymatic assays to downstream cellular analyses, including cytotoxicity, cell cycle arrest, and apoptosis.

Compound Profile and Physicochemical Properties

This compound is a white crystalline solid soluble in various organic solvents.[2] Its structure features a benzamide linkage connecting two substituted aromatic rings: one with acetyl and hydroxyl groups, and the other with a 4-phenylbutoxy chain. These functional groups offer multiple sites for chemical modification, underpinning its value as a synthetic intermediate for creating more complex, biologically active molecules.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 136450-06-1 | [3] |

| Molecular Formula | C25H25NO4 | [3][4] |

| Molecular Weight | 403.5 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | White crystal or powder | [2] |

| Melting Point | ~160-165°C | [2] |

| Solubility | Soluble in organic solvents (e.g., alcohols), relatively insoluble in water | [2] |

| XLogP3 | 5.3 | [3] |

The Benzamide Scaffold: A Privileged Structure in Drug Discovery

The benzamide core is a well-established "privileged structure" in medicinal chemistry. This scaffold is present in a multitude of FDA-approved drugs and clinical candidates due to its ability to form key hydrogen bonds and participate in various interactions with biological targets. Notably, benzamide derivatives have been successfully developed as potent and selective inhibitors of enzymes that regulate gene expression and cellular signaling, including Histone Deacetylases (HDACs) and Sirtuins (SIRTs).[5][6] The structural features of this compound—particularly the ortho-hydroxyanilide moiety—are analogous to features known to be critical for coordinating with the zinc ion in the active site of these enzymes.[5][7]

Postulated Target Class I: Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This action typically leads to chromatin condensation and transcriptional repression. Aberrant HDAC activity is a hallmark of many cancers, making HDAC inhibitors (HDACi) a validated class of anticancer agents.[5] Benzamide derivatives, such as Entinostat (MS-275), represent a major structural class of HDACi.[7] They function by inserting a linker region into the enzyme's catalytic tunnel and using a zinc-binding group to chelate the catalytic Zn2+ ion, thereby blocking substrate access.[5]

Proposed Mechanism and Downstream Effects

Inhibition of HDACs by a compound like this compound would be expected to cause hyperacetylation of histones, leading to a more open chromatin structure. This can reactivate the expression of silenced tumor suppressor genes (e.g., p21, BAX), ultimately triggering cell cycle arrest, differentiation, and apoptosis.[5]

Experimental Workflow: Screening for HDAC Inhibitory Activity

A logical first step is to determine if the compound can inhibit HDAC activity in vitro. A fluorometric assay is a robust, high-throughput method for this purpose.

Protocol: Fluorometric HDAC Inhibition Assay

This protocol is adapted from standard methodologies for assessing HDAC activity.[8][9][10]

-

Reagent Preparation :

-

Prepare a 10X Assay Buffer (e.g., 250 mM Tris-HCl, pH 8.0, 1.37 M NaCl, 27 mM KCl, 10 mM MgCl2). Dilute to 1X with ultrapure water before use.

-

Reconstitute recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3) in 1X Assay Buffer to a working concentration. Keep on ice.

-

Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO. Dilute to a working concentration (e.g., 200 µM) in 1X Assay Buffer.

-

Prepare a stock solution (e.g., 10 mM) of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.

-

Prepare a Developer solution containing a protease (e.g., Trypsin) and a known pan-HDAC inhibitor (e.g., Trichostatin A, TSA) to stop the reaction.

-

-

Assay Procedure (96-well format) :

-

To appropriate wells, add 1X Assay Buffer, diluted HDAC enzyme, and either the test compound dilutions or vehicle control (DMSO).

-

Include "No Enzyme" background wells and "100% Activity" wells (enzyme + vehicle).

-

Initiate the reaction by adding the HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30-90 minutes, depending on the enzyme isoform.

-

Stop the reaction by adding the Developer solution to each well.

-

Incubate at room temperature for 15-30 minutes to allow for fluorophore development.

-

-

Data Acquisition and Analysis :

-

Measure fluorescence using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Subtract the average fluorescence of the "No Enzyme" wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the "100% Activity" control.

-

Plot percent inhibition versus log[concentration] and use non-linear regression to determine the IC50 value.

-

Table 2: Hypothetical HDAC Inhibition Data

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |

| Test Compound | 1.2 | 1.5 | 5.8 |

| Entinostat (Control) | 0.93 | 0.95 | 1.80 |

Postulated Target Class II: Sirtuin (SIRT) Inhibition

Sirtuins are Class III HDACs that utilize NAD+ as a cofactor for their deacetylase activity.[6] They are critical regulators of metabolism, cellular stress responses, and aging. Certain sirtuin isoforms, particularly SIRT1 and SIRT2, are implicated in both promoting and suppressing tumors, making them complex but attractive therapeutic targets.[6] Several benzamide-containing molecules have been identified as potent sirtuin inhibitors.[11][12]

Proposed Mechanism of Action